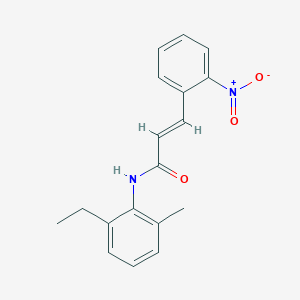![molecular formula C13H14N4O2S2 B5740257 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5740257.png)
4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as PMSF, is a widely used protease inhibitor in biochemical research. It is a potent serine protease inhibitor that irreversibly binds to the active site of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF is a colorless solid that is soluble in organic solvents and is stable at room temperature.
Wirkmechanismus
4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide irreversibly binds to the active site of serine proteases, including trypsin, chymotrypsin, and thrombin. The binding of 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide to the active site of serine proteases results in the inhibition of protease activity. 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is a suicide inhibitor, meaning that it is cleaved by the protease, resulting in the irreversible inhibition of the enzyme.
Biochemical and Physiological Effects:
4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has no known physiological effects in humans, as it is primarily used in biochemical research. However, in vitro studies have shown that 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can inhibit the activity of various serine proteases, including those involved in blood coagulation, fibrinolysis, and complement activation.
Vorteile Und Einschränkungen Für Laborexperimente
4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is a potent and specific inhibitor of serine proteases, making it a valuable tool in biochemical research. It is easy to use and can be added directly to protein samples or enzyme assays. However, 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has some limitations, including its irreversibility and specificity for serine proteases. Additionally, 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can be toxic to cells at high concentrations, and its use should be optimized for each experiment.
Zukünftige Richtungen
There are several future directions for the use of 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide in biochemical research. One area of interest is the development of new protease inhibitors that are more specific and less toxic than 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide. Additionally, the use of 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide in combination with other protease inhibitors may provide new insights into protease function and regulation. Finally, the use of 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide in vivo may provide new insights into the physiological functions of serine proteases.
Synthesemethoden
4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with 3-pyridinemethanethiol and carbon disulfide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or methanol. The reaction yields 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is widely used as a protease inhibitor in biochemical research. It is used to prevent the degradation of proteins by proteases during purification and analysis. 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is also used to inhibit proteases in cell lysates and tissue extracts, allowing for the isolation and analysis of specific proteins. Additionally, 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is used to inhibit proteases in enzyme assays, allowing for accurate measurements of enzyme activity.
Eigenschaften
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c14-21(18,19)12-5-3-11(4-6-12)17-13(20)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,14,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIIXISDPWBYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Pyridin-3-ylmethyl)carbamothioyl]amino}benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

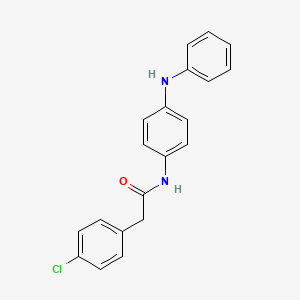

![1-[(3-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5740199.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5740207.png)
![4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine](/img/structure/B5740210.png)
![N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5740212.png)

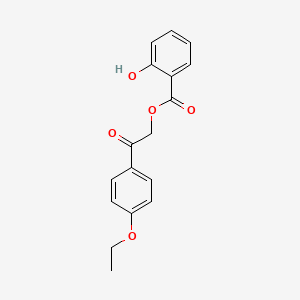
![3-(2-chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5740238.png)
![1-[2-(2,6-dimethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5740252.png)
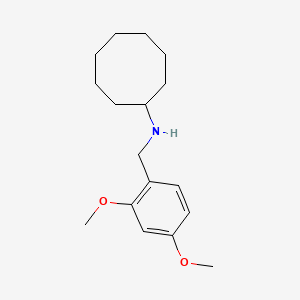
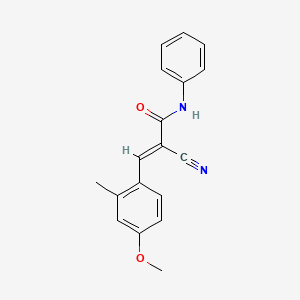
![3-methyl-N-[4-(1-pyrrolidinyl)phenyl]butanamide](/img/structure/B5740279.png)
